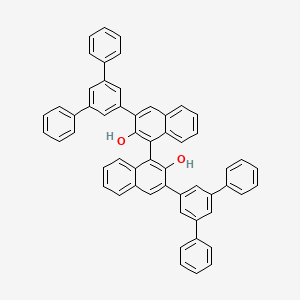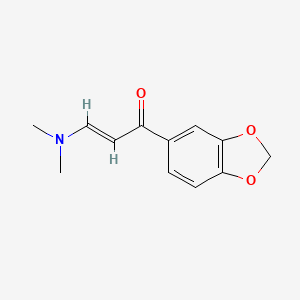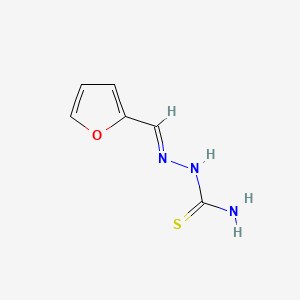
2-Furaldehyde thiosemicarbazone
Descripción general
Descripción
2-Furaldehyde thiosemicarbazone (FTSC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiosemicarbazone derivative of 2-furaldehyde, which is a naturally occurring compound found in many plants. FTSC has been synthesized using different methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Neurotropic Activity
2-Furaldehyde thiosemicarbazone derivatives exhibit neurotropic activity, primarily of a depressant type. This has been observed in the synthesis and study of 5-substituted furfural thiosemicarbazones (Lukevics et al., 1994) and silyl-substituted fufural thiosemicarbazones (Lukevics et al., 1993).
Antiparasitic Activity
Certain thiosemicarbazone derivatives of 2-furaldehyde have been synthesized and shown effective against the growth of Trypanosoma cruzi, the agent of Chagas' disease. This suggests potential for antiparasitic applications (Moreno-Rodríguez et al., 2014).
Antineoplastic and Antiviral Activity
2-Furaldehyde thiosemicarbazones belong to a class of compounds with both antineoplastic and antiviral activities. They are known to be potent inhibitors of DNA biosynthesis in mammalian cells, targeting ribonucleoside diphosphate reductase, crucial for deoxynucleoside triphosphate generation, a precursor for DNA macromolecules (Agrawal & Sartorelli, 1978).
Kinetic Studies in Metal Complexes
The thiosemicarbazone complexes of metals like cobalt(II), nickel(II), palladium(II), cadmium(II), and mercury(II) have been subjected to kinetic studies for their thermal decomposition. These studies have implications for understanding the stability and reactivity of such complexes (Aravindakshan & Muraleedharan, 1990; 1989).
Mushroom Tyrosinase Inhibition
This compound derivatives have been evaluated as mushroom tyrosinase inhibitors. They show potential for biological activities, particularly in forming complexes with sulfur atoms and copper ions, which is crucial for inhibition activity (Xie et al., 2016).
Structural and Spectral Studies
Structural and spectral analyses of thiosemicarbazones derived from 2-furaldehyde provide insights into their molecular configurations, which are essential for understanding their chemical properties and potential applications (Jouad et al., 2002; 2005).
Mecanismo De Acción
Target of Action
Thiosemicarbazones, including Furfural thiosemicarbazone, have been studied for their potential as anticancer, antimicrobial, and antioxidant agents . They often act as ligands to generate highly stable metal–organic complexes . The primary targets of these compounds are typically cancer cells, such as lung cancer cells .
Mode of Action
The mode of action of Furfural thiosemicarbazone involves its interaction with these target cells. The compound exerts its anticancer property through ROS-mediated apoptosis . This means that the compound triggers a process of programmed cell death in cancer cells, which is mediated by reactive oxygen species (ROS).
Biochemical Pathways
The biochemical pathways affected by Furfural thiosemicarbazone are primarily related to cell growth and survival. By inducing apoptosis, the compound disrupts these pathways, leading to the death of cancer cells . The exact biochemical pathways affected can vary depending on the specific type of cancer cell.
Pharmacokinetics
The pharmacokinetics of Furfural thiosemicarbazone, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied theoretically using programs like SwissADME and admetSAR . These studies suggest that the bioavailability and bioactivity of Furfural thiosemicarbazone may be high, indicating that the compound could be effectively absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The result of Furfural thiosemicarbazone’s action is the inhibition of cancer cell growth and the induction of cancer cell death. For example, one study found that a thiosemicarbazone derivative exhibited potent cytotoxicity against several cancer cell lines . This cytotoxicity is a direct result of the compound’s ability to induce apoptosis in these cells .
Action Environment
The action of Furfural thiosemicarbazone can be influenced by various environmental factors. For instance, the presence of metal ions in the drug moiety usually mitigates the ill effects of the compounds, potentially leading to the production of new metal-based drugs
Análisis Bioquímico
Biochemical Properties
Furfural Thiosemicarbazone has been shown to interact with various enzymes, proteins, and other biomolecules. In silico molecular docking between ligands (thiosemicarbazone derivatives) and targeted proteins (protein-78 (GRP78) for C6 and quinone reductase-2 (4ZVM for MCF 7) was analyzed . According to the docking data, almost all molecules had higher negative E values than Imatinib (already used as a drug) .
Cellular Effects
Furfural Thiosemicarbazone has been found to have significant effects on various types of cells and cellular processes. The cytotoxic activities of thiosemicarbazone derivatives were evaluated on C6 glioma and MCF7 breast cancer cell lines at 24 h . According to the results of the cytotoxicity assay, it can be said that some compounds showed more potent cytotoxic activity than Imatinib on C6 cell line .
Molecular Mechanism
The mechanism of action of Furfural Thiosemicarbazone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of metal ion in the drug moiety usually mitigates the ill effects of the compounds, this may lead to the production of new metal-based drugs .
Dosage Effects in Animal Models
The effects of Furfural Thiosemicarbazone vary with different dosages in animal models
Metabolic Pathways
Furfural Thiosemicarbazone is involved in various metabolic pathways
Propiedades
IUPAC Name |
[(E)-furan-2-ylmethylideneamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKUOXVUSHCLN-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878903 | |
| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153750-93-7, 5419-96-5 | |
| Record name | Furfural thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153750937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC27474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfural thiosemicarbazone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-furaldehyde thiosemicarbazone?
A1: While a general description of the spectroscopic data (IR, UV, Mass and 1H NMR) for this compound and some of its metal complexes is mentioned in one paper [], specific values are not provided. The molecular formula for this compound is C6H7N3OS, and its molecular weight is 169.21 g/mol. Detailed spectroscopic data might be found in specialized databases or within the full text of the cited research articles.
Q2: What is the structure-activity relationship (SAR) for this compound derivatives?
A3: Several studies explore the SAR of this compound analogs by modifying the 5-position of the furan ring [, , ]. For example, replacing the hydrogen at the 5-position with various silyl groups resulted in compounds with varying degrees of neurotropic activity, predominantly depressant type []. Another study indicated that the presence of the nitro group (O2N—O—CH=) and the extension of the conjugated double bond system in nitrofurazone analogs are crucial for their antischistosomal activity []. These findings suggest that modifying specific structural features of this compound can significantly impact its biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)


![7-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6591705.png)

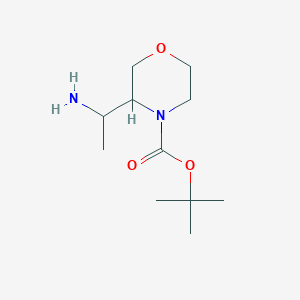
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
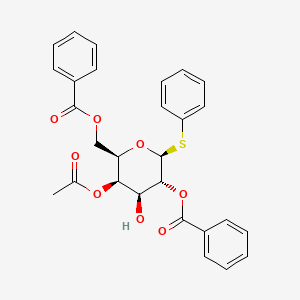
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

